molecular formula C16H17F3N4O2S B2528250 3,4-difluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034615-19-3

3,4-difluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2528250
CAS No.: 2034615-19-3
M. Wt: 386.39
InChI Key: FQQDIWIXTBGWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H17F3N4O2S and its molecular weight is 386.39. The purity is usually 95%.
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Scientific Research Applications

Glycosylation Reagents

The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been identified as a potent reagent for the conversion of thioglycosides to glycosyl triflates, which are key intermediates in the formation of diverse glycosidic linkages. This process enables the rapid activation and transformation of thioglycosides into glycosides with good yield and selectivity, highlighting the utility of sulfonamide-based reagents in complex carbohydrate synthesis (Crich & Smith, 2001).

Fluorination Techniques

Direct fluorination techniques have been developed for 4,6-disubstituted 2-aminopyrimidines, using Selectfluor in the presence of Ag(I), leading to 4,6-disubstituted 5-fluoro-2-aminopyrimidines. This method demonstrates the importance of sulfonamide derivatives in facilitating chemoselective fluorination processes (Wang et al., 2017).

Corrosion Inhibition

Sulfonamide derivatives have been studied for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption behaviors of these derivatives, providing insights into their effectiveness as corrosion inhibitors, which is crucial for the development of more durable materials and coatings (Kaya et al., 2016).

Herbicidal Applications

The synthesis of new pyrimidine and triazine intermediates for herbicidal sulfonylureas showcases the role of fluorinated sulfonamide derivatives in the development of selective post-emergence herbicides. These compounds offer potential selectivity improvements for agricultural applications, emphasizing the agricultural relevance of sulfonamide chemistry (Hamprecht et al., 1999).

Pharmaceutical Research

Sulfonamide derivatives, including those with fluoropyrimidinyl and piperidinyl groups, have been explored for their pharmaceutical applications, notably as potential antagonists in HIV-1 infection prevention and as inhibitors of membrane-bound phospholipase A2, which is relevant for addressing conditions like myocardial infarction (De-ju, 2015); (Oinuma et al., 1991).

Properties

IUPAC Name

3,4-difluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2S/c17-12-9-20-16(21-10-12)23-5-3-11(4-6-23)8-22-26(24,25)13-1-2-14(18)15(19)7-13/h1-2,7,9-11,22H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQDIWIXTBGWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)F)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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